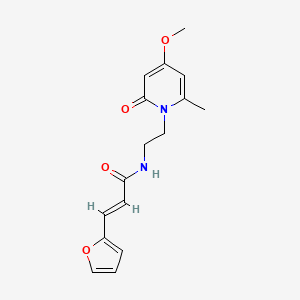
(E)-3-(furan-2-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(furan-2-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 262.30 g/mol
The compound features a furan ring and a pyridine derivative, which are known for their diverse biological activities.
Antibacterial Activity
Research has indicated that compounds similar to (E)-3-(furan-2-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide exhibit significant antibacterial properties. For instance, studies on pyridine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 125 µg/mL |
| Compound B | S. aureus | 75 µg/mL |
| Compound C | P. aeruginosa | 150 µg/mL |
These findings suggest that modifications in the chemical structure, such as the presence of the furan ring, may enhance antibacterial activity.
Antifungal Activity
In addition to antibacterial effects, some derivatives have demonstrated antifungal properties. For example, studies have shown that certain furan-containing compounds can inhibit fungal growth effectively.
Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of a related compound against Candida albicans and Aspergillus niger. The results indicated an IC50 value of 30 µg/mL against C. albicans, showcasing its potential as an antifungal agent.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Research has indicated that pyridine derivatives can induce apoptosis in cancer cells through various mechanisms.
Table 2: Anticancer Activity of Pyridine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound D | A549 (Lung Cancer) | 15 |
| Compound E | MCF-7 (Breast Cancer) | 10 |
| Compound F | HeLa (Cervical Cancer) | 12 |
These results highlight the promising anticancer activity associated with compounds structurally related to This compound .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzyme Activity : Pyridine derivatives often act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Membrane Disruption : Antibacterial activity may result from disruption of bacterial cell membranes.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-12-10-14(21-2)11-16(20)18(12)8-7-17-15(19)6-5-13-4-3-9-22-13/h3-6,9-11H,7-8H2,1-2H3,(H,17,19)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJPCYWVHRWMMJ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C=CC2=CC=CO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)/C=C/C2=CC=CO2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














